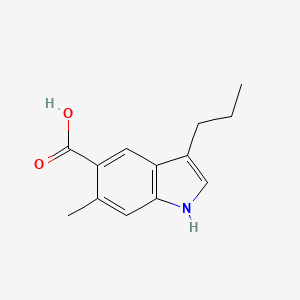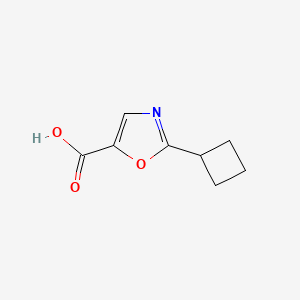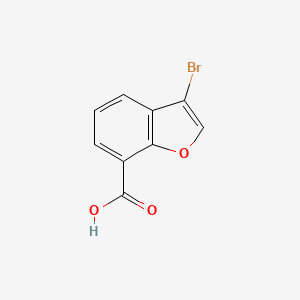
6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (6-Br-2-Me-THIQ) is a synthetic organic compound belonging to the family of tetrahydroisoquinolines. It is a versatile compound with potential applications in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The structure of 6-Br-2-Me-THIQ is composed of two heterocyclic rings, one of which contains a bromine atom. It is a relatively new compound, having been first synthesized in the early 2000s.
科学的研究の応用
6-Br-2-Me-THIQ has been studied for its potential applications in the field of medicinal chemistry. It has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as an anti-bacterial agent.
作用機序
The mechanism of action of 6-Br-2-Me-THIQ is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Finally, it is believed to act as an anti-bacterial agent by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
6-Br-2-Me-THIQ has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective effects, including the inhibition of the enzyme acetylcholinesterase and the prevention of neuronal death. Additionally, it has been found to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines. Finally, it has been shown to have anti-bacterial effects, including the inhibition of bacterial cell wall synthesis.
実験室実験の利点と制限
The main advantage of using 6-Br-2-Me-THIQ in lab experiments is its versatility. It can be used in a variety of experiments, including those aimed at studying its biochemical and physiological effects. Additionally, it can be used as an inhibitor of the enzyme acetylcholinesterase and as an anti-inflammatory and anti-bacterial agent.
The main limitation of using 6-Br-2-Me-THIQ in lab experiments is its toxicity. It is a relatively new compound, and its effects on humans and other organisms are not yet fully understood. Therefore, it is important to use caution when working with this compound in a lab setting.
将来の方向性
There are many potential future directions for the research and development of 6-Br-2-Me-THIQ. These include further investigation of its biochemical and physiological effects, as well as its potential use in the development of novel therapeutic agents. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-bacterial agent.
合成法
6-Br-2-Me-THIQ can be synthesized in a two-step process. The first step involves the condensation of 2-methyl-3-bromobenzoic acid and 3-methyl-2-bromobenzaldehyde in the presence of piperidine to form the intermediate 2-methyl-3-bromobenzylidene-3-methyl-2-bromobenzaldehyde. This intermediate compound is then reacted with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a catalytic amount of p-toluenesulfonic acid to form 6-Br-2-Me-THIQ.
特性
IUPAC Name |
6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAPDSATYQJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)


![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)



